5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-chlorobenzoate
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Description
5-amino-1-(methylsulfonyl)-1H-pyrazol-3-yl 3-chlorobenzoate is a useful research compound. Its molecular formula is C11H10ClN3O4S and its molecular weight is 315.73. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Studies have demonstrated efficient synthesis methods for pyrazole derivatives, highlighting their potential in chemical synthesis and pharmaceutical applications. For example, Sakya and Rast (2003) developed nucleophilic substitution reactions to synthesize 5-alkyl amino and thioether pyrazoles under mild conditions, achieving high yields (S. Sakya & Bryson Rast, 2003). Similarly, Shavnya et al. (2005) presented an efficient fluoride-mediated synthesis for 5-alkyl amino- and ether-substituted pyrazoles (A. Shavnya et al., 2005).
Pharmaceutical Applications
Research into pyrazole derivatives has shown their potential in pharmaceuticals, including antimicrobial and antiviral activities. Chen et al. (2010) synthesized new thiadiazole sulfonamide derivatives with anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010). El‐Emary et al. (2002) explored the antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole, indicating their significance in developing antimicrobial agents (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).
Properties
IUPAC Name |
(5-amino-1-methylsulfonylpyrazol-3-yl) 3-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O4S/c1-20(17,18)15-9(13)6-10(14-15)19-11(16)7-3-2-4-8(12)5-7/h2-6H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXCTVGPGLXAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C(=CC(=N1)OC(=O)C2=CC(=CC=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.